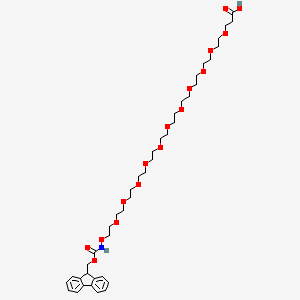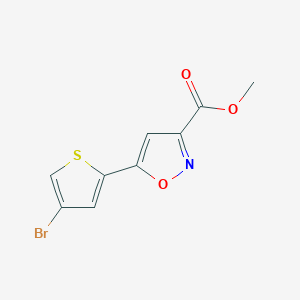
2-(2-Azidoethoxy)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Azidoethoxy)ethane-1-thiol is an organic compound with the molecular formula C4H9N3OS. It is characterized by the presence of an azido group (-N3) and a thiol group (-SH) attached to an ethoxyethane backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)ethane-1-thiol typically involves the reaction of 2-(2-chloroethoxy)ethane-1-thiol with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the product is purified by standard techniques such as distillation or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically subjected to rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Azidoethoxy)ethane-1-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The thiol group can be oxidized to a disulfide bond (-S-S-) using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) with Catalyst: Used for reducing the azido group to an amine.
Hydrogen Peroxide (H2O2): Used for oxidizing the thiol group to a disulfide bond.
Major Products Formed
Amine Derivatives: Formed by the reduction of the azido group.
Disulfide Compounds: Formed by the oxidation of the thiol group.
Aplicaciones Científicas De Investigación
2-(2-Azidoethoxy)ethane-1-thiol has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Azidoethoxy)ethane-1-thiol involves its reactivity with various chemical species. The azido group can participate in cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The thiol group can form disulfide bonds, which are crucial in protein structure and function .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol: Similar structure with an additional ethoxy group.
2-(2-Azidoethoxy)ethanol: Lacks the thiol group, making it less reactive in certain types of reactions.
2-Azido-2-deoxy-D-glucose: Contains an azido group but is structurally different due to the presence of a glucose moiety.
Uniqueness
2-(2-Azidoethoxy)ethane-1-thiol is unique due to the presence of both azido and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows it to participate in a broader range of reactions compared to similar compounds .
Propiedades
Fórmula molecular |
C4H9N3OS |
|---|---|
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
2-(2-azidoethoxy)ethanethiol |
InChI |
InChI=1S/C4H9N3OS/c5-7-6-1-2-8-3-4-9/h9H,1-4H2 |
Clave InChI |
DTMOEHFLLWDOJA-UHFFFAOYSA-N |
SMILES canónico |
C(COCCS)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)



![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)



![N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B13713056.png)

![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)

